1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol
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Overview
Description
1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol typically involves multi-step reactions. One common method starts with piperidinol and catechol as starting materials. The synthesis involves several steps, including cyclization, hydrogenation, and functionalization reactions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, involves scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. For example, as a CCR5 antagonist, it binds to the CCR5 receptor, preventing the entry of HIV into host cells. This interaction involves the formation of a strong salt-bridge between the basic nitrogen atom of the compound and the receptor .
Comparison with Similar Compounds
Similar Compounds
Maraviroc: Another CCR5 antagonist used in the treatment of HIV.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Uniqueness
1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol is unique due to its specific structural features, including the isopropyl group on the pyrimidine ring and the hydroxyl group on the piperidine ring. These features contribute to its distinct biological activities and potential therapeutic applications .
Biological Activity
1-(5-Isopropylpyrimidin-2-yl)piperidin-4-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H17N3O
- Molecular Weight : 219.29 g/mol
- CAS Number : [not provided in sources]
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Enzyme Inhibition : Inhibits enzymes such as acetylcholinesterase (AChE) and urease.
- Cytotoxicity : Shows cytotoxic effects on cancer cell lines.
The mechanism of action is primarily through the interaction with specific molecular targets, including:
- Binding to enzymes and receptors, leading to inhibition or modulation of their activity.
- Potential interference with cellular signaling pathways related to growth and proliferation.
Antimicrobial Studies
In a study evaluating the antimicrobial properties of similar piperidine derivatives, compounds were tested against various strains, including Staphylococcus aureus and Escherichia coli. Results indicated moderate to strong antibacterial activity, suggesting that this compound may possess similar properties due to its structural similarities with other active compounds .
Enzyme Inhibition Studies
Research has demonstrated that piperidine derivatives can act as effective inhibitors of AChE, which is crucial in the treatment of Alzheimer’s disease. In vitro studies reported IC50 values indicating significant inhibition potential, which could be extrapolated to suggest that this compound may exhibit comparable enzyme inhibitory activity .
Cytotoxicity Assays
Studies involving various cancer cell lines have shown that piperidine derivatives can induce apoptosis. For instance, compounds structurally related to this compound were observed to inhibit cell proliferation in a dose-dependent manner, indicating potential for therapeutic applications in oncology .
Data Table: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Antimicrobial | Moderate to strong activity | |
Enzyme Inhibition | Significant AChE inhibition | |
Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
- Antibacterial Efficacy : A recent study synthesized a series of piperidine derivatives and evaluated their antibacterial efficacy against Salmonella Typhi and Bacillus subtilis. The results showed that certain derivatives exhibited strong antibacterial properties, suggesting that this compound could be developed as a lead compound for antibiotic development .
- Neuroprotective Potential : In a study focused on neurodegenerative diseases, compounds with similar structures were evaluated for their ability to inhibit AChE. The findings indicated that these compounds could serve as potential treatments for Alzheimer's disease due to their ability to enhance cholinergic transmission .
Properties
Molecular Formula |
C12H19N3O |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
1-(5-propan-2-ylpyrimidin-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C12H19N3O/c1-9(2)10-7-13-12(14-8-10)15-5-3-11(16)4-6-15/h7-9,11,16H,3-6H2,1-2H3 |
InChI Key |
DSXZZAFXHDTURO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(N=C1)N2CCC(CC2)O |
Origin of Product |
United States |
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